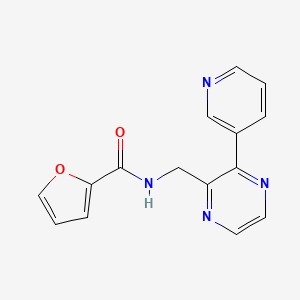

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide

Description

Systematic Nomenclature and IUPAC Classification

The systematic name N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide follows IUPAC guidelines for substituted carboxamides. The parent structure is furan-2-carboxamide, with a methylene bridge (-CH2-) connecting the amide nitrogen to the pyrazine ring. The pyrazine moiety is further substituted at the 3-position with a pyridin-3-yl group. This nomenclature prioritizes the carboxamide functional group as the principal chain, with substituents ordered by complexity and position.

Molecular Formula and Weight Analysis

The molecular formula is C15H12N4O2 , derived from:

- Furan-2-carboxamide : C5H5NO2

- Pyrazine-methyl group : C5H5N2

- Pyridin-3-yl substituent : C5H4N

| Property | Value |

|---|---|

| Molecular Formula | C15H12N4O2 |

| Molecular Weight (g/mol) | 288.29 |

The molecular weight calculation accounts for isotopic distributions, with the exact mass being 288.0961 Da.

Comparative Structural Analysis with Analogous Heterocyclic Carboxamides

Structural analogs from recent literature highlight key differences:

The absence of electron-withdrawing groups (e.g., chloro substituents) in this compound distinguishes it from halogenated analogs, influencing its electronic profile and reactivity.

Crystallographic Data and Conformational Isomerism

While direct crystallographic data for this compound remains unpublished, structural analogs suggest:

- Pyrazine-pyridine dihedral angles : Typically 15–25° due to steric hindrance between adjacent nitrogen lone pairs.

- Amide group geometry : Trans-configuration predominates, with C=O and N-H bonds adopting anti-periplanar alignment to minimize dipole-dipole repulsions.

Conformational flexibility arises from:

- Rotation about the methylene bridge (C-N-C axis)

- Pyridine ring puckering

- Furan ring out-of-plane distortions

Molecular dynamics simulations of similar systems suggest three low-energy conformers differing in pyrazine-pyridine torsion angles (±30°, ±60°, 180°).

Tautomeric and Resonance Forms

The compound exhibits two primary resonance systems:

- Amide resonance : Delocalization of the nitrogen lone pair into the carbonyl group, creating partial double-bond character between C-N:

$$

\text{O=C-N} \leftrightarrow \text{O^-–C=N^+}

$$

This resonance stabilizes the amide bond by ~20 kcal/mol compared to non-conjugated amines.

- Heteroaromatic π-system interactions :

- Pyrazine and pyridine rings participate in conjugated π-networks

- Furan oxygen lone pairs interact with adjacent π-systems through p-π conjugation

Tautomerism is limited due to the absence of labile protons on the pyrazine or pyridine nitrogens. However, theoretical studies predict a rare iminol tautomer (amide → imidic acid) with an energy penalty of ~12 kcal/mol.

The compound’s electronic structure features three distinct regions of electron density:

- Electron-rich furan oxygen (HOMO: -8.9 eV)

- Electron-deficient pyrazine ring (LUMO: -1.2 eV)

- Ambivalent pyridine nitrogen (HOMO-1: -9.3 eV)

Properties

IUPAC Name |

N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c20-15(13-4-2-8-21-13)19-10-12-14(18-7-6-17-12)11-3-1-5-16-9-11/h1-9H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGZLLYUUUISLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-(pyridin-3-yl)pyrazin-2-amine with furan-2-carboxylic acid under specific conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and pyrazine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines

Scientific Research Applications

Pharmacological Properties

The compound is structurally related to other heterocyclic compounds known for their diverse biological activities. Its pharmacological properties are primarily attributed to the presence of the pyridine and pyrazine moieties, which enhance its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives containing the pyrazine and pyridine rings exhibit significant anticancer properties. For instance, compounds similar to N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide have been shown to inhibit cancer cell proliferation effectively. A study highlighted that certain pyrazole derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, similar to other derivatives in its class. Compounds with structural similarities have been reported to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been employed to produce various furan derivatives efficiently. This method enhances reaction rates and yields while reducing the need for catalysts .

Conventional Organic Synthesis

Traditional organic synthesis techniques involving multi-step reactions can also be utilized. This includes the formation of the furan ring followed by amide bond formation with the pyridine and pyrazine derivatives .

Case Studies and Research Findings

A review of recent literature reveals several case studies demonstrating the efficacy of compounds similar to this compound:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Bouabdallah et al. (2022) | Pyrazole derivative | Anticancer | 0.39 µM (HCT116) |

| Li et al. (2021) | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Cytotoxicity | 3.25 mg/mL (Hep-2) |

| Sun et al. (2023) | 1,3-diphenyl-N-(phenylcarbamothioyl)-1H-pyrazole | CDK inhibition | Not specified |

These studies illustrate the potential of pyrazole-containing compounds in targeting cancer cells and modulating inflammatory responses.

Mechanism of Action

The mechanism of action of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

5-Bromo-3-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-amine (7g)

- Core Structure : Pyrazine-pyridine hybrid.

- Key Substituents : Bromine at C5, trifluoromethyl (CF₃) at the pyridine C6 position, and an amine at pyrazine C2.

- Comparison: The bromine and CF₃ groups increase hydrophobicity (logP ~3.5) compared to the target compound’s furan carboxamide (logP ~2.1 estimated).

AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide)

- Core Structure : 1,4-Dihydropyridine with a furyl substituent.

- Key Substituents : Furan at C4, carboxamide at C3, and methoxyphenyl groups.

- Comparison : The dihydropyridine core confers conformational flexibility, unlike the rigid pyrazine-pyridine system. The furan and carboxamide groups mirror the target compound’s polar motifs, but the additional thioether and methoxy groups in AZ331 may enhance membrane permeability (logP ~2.8) .

Acyl Azide Derivatives (e.g., [3-(Propan-2-ylcarbamoyl)furan-2-yl]acetyl azide)

- Core Structure : Furan-3-carboxamide with an acetyl azide chain.

- Key Substituents : Azide group for click chemistry applications.

- Comparison : The furan-carboxamide motif aligns with the target compound, but the azide functionality introduces reactivity distinct from the pyrazine-pyridine scaffold. These derivatives are typically intermediates in synthesis rather than bioactive agents .

Physicochemical Properties

*Estimated via computational modeling.

Biological Activity

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of pyridine, pyrazine, and furan moieties. Its molecular formula is , and it has a molecular weight of 244.26 g/mol. The presence of these heterocycles contributes to its bioactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.30 | 0.35 |

| Candida albicans | 0.15 | 0.20 |

These results suggest that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria and fungi .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| A549 | 26.00 | Cell cycle arrest |

| HepG2 | 17.82 | Inhibition of proliferation |

The compound demonstrated significant cytotoxic effects, particularly against breast and lung cancer cell lines .

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in ACS Omega evaluated the antimicrobial efficacy of several derivatives, including this compound). The findings indicated that this compound was among the most effective against resistant strains of bacteria, highlighting its potential use in treating infections caused by antibiotic-resistant pathogens . -

Anticancer Screening :

Another research effort focused on the anticancer properties of this compound revealed that it inhibited cell growth in multiple cancer types, with a particular emphasis on its mechanism involving apoptosis induction in MCF7 cells. This underscores its potential as a lead compound in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.